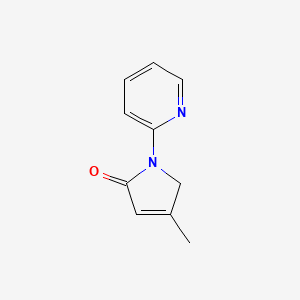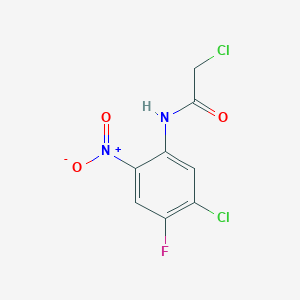![molecular formula C27H18Br2O2 B14224086 2,7-Dibromo-3,6-dimethoxy-9,9'-spirobi[fluorene] CAS No. 824390-52-5](/img/structure/B14224086.png)
2,7-Dibromo-3,6-dimethoxy-9,9'-spirobi[fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] is a chemical compound known for its unique structural properties and high photoluminescence. It is a derivative of spirobifluorene, which is a class of compounds widely used in organic electronics due to their excellent thermal and chemical stability .
Métodos De Preparación
The synthesis of 2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] typically involves the bromination of 3,6-dimethoxy-9,9’-spirobi[fluorene]. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Análisis De Reacciones Químicas
2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2,7-positions can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): Due to its high photoluminescence and electroluminescent quantum efficiency, it is used as a host material in OLEDs.
Organic Photovoltaics (OPVs): It is used in the development of semiconducting polymers for OPVs, contributing to the efficiency of solar cells.
Biological Research: The compound’s unique properties make it useful in the study of molecular interactions and photophysical properties.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] involves its ability to control molecular interactions in the solid state. The spirobifluorene core provides a twisted non-coplanar structure, preventing close packing of molecules and generating amorphous glass materials with morphological stability . This property is crucial for its application in OLEDs and OPVs, where stable amorphous films are required .
Comparación Con Compuestos Similares
2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] can be compared with other similar compounds such as:
2,7-Dibromo-9,9’-spirobi[fluorene]: This compound lacks the methoxy groups, which affects its electronic properties and makes it less suitable for certain applications.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: This compound has a different substitution pattern, which influences its photophysical properties and makes it more suitable for different types of organic electronic devices.
Propiedades
Número CAS |
824390-52-5 |
|---|---|
Fórmula molecular |
C27H18Br2O2 |
Peso molecular |
534.2 g/mol |
Nombre IUPAC |
2',7'-dibromo-3',6'-dimethoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C27H18Br2O2/c1-30-25-11-17-18-12-26(31-2)24(29)14-22(18)27(21(17)13-23(25)28)19-9-5-3-7-15(19)16-8-4-6-10-20(16)27/h3-14H,1-2H3 |
Clave InChI |
ROMLJYXYMOFDTI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C24C5=CC=CC=C5C6=CC=CC=C46)Br)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
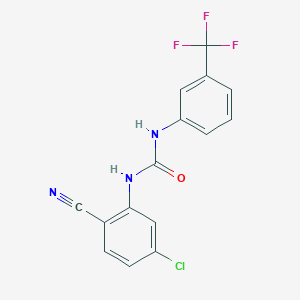
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)


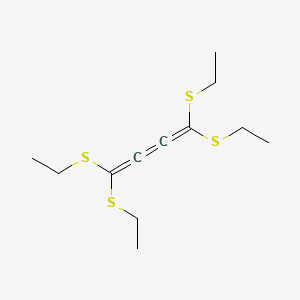

![Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate](/img/structure/B14224070.png)
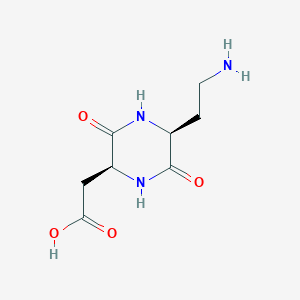

![Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate](/img/structure/B14224075.png)
